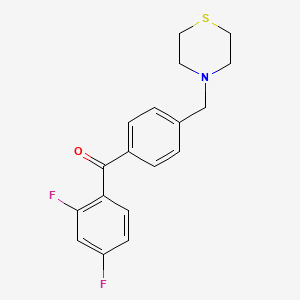

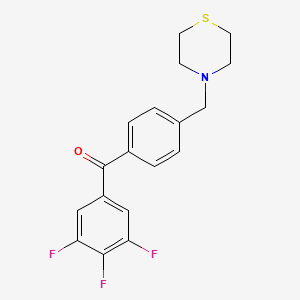

3'-Piperidinomethyl-3,4,5-trifluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

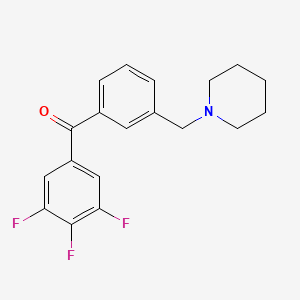

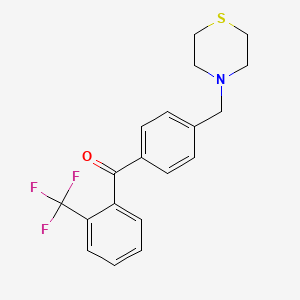

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C19H18F3NO . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone consists of 19 carbon atoms, 18 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The average mass of the molecule is 333.348 Da and the monoisotopic mass is 333.134064 Da .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

- Structural Analysis : Studies have examined the chemical structure of related trifluoromethyl-substituted compounds, including their molecular arrangements and interactions. These investigations reveal insights into dihedral angles, inter-atomic distances, and molecule linkage mechanisms, which are crucial for understanding the compound's chemical behavior and potential applications (Li et al., 2005).

Pharmacological Applications

- Antisecretory Activity : Compounds with structures including the piperidinomethyl group have been tested for their ability to inhibit gastric acid secretion, indicating potential applications in gastrointestinal disorders (Ueda et al., 1991).

- Inhibitory Activity Against Histamine Receptors : Piperidine derivatives have been synthesized and evaluated for their affinities to histamine receptors, suggesting potential as ligands for these receptors (Amon et al., 2007).

Chemical Synthesis and Reactions

- Role in Chemical Synthesis : The compound and its derivatives have been utilized in the synthesis of various pharmaceutical agents, including neuroleptic agents and other complex compounds, showcasing its role as a versatile building block (Botteghi et al., 2001).

- Reaction with Nucleophiles : Research has explored its reactivity with nucleophiles, indicating its significance in chemical reactions and potential use in developing new chemical entities (Agarwal & Knaus, 1985).

Molecular Interactions and Docking Studies

- Molecular Docking Studies : The compound's analogs have been involved in molecular docking studies, particularly in the context of anti-cancer properties, revealing how these compounds interact at the molecular level with biological targets (Karayel, 2021).

Safety And Hazards

While specific safety and hazard information for 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone is not available, it is generally advised to avoid breathing dust/fume/gas/mist/vapours/spray of similar compounds . In case of inhalation, move the victim into fresh air . If the compound comes in contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Eigenschaften

IUPAC Name |

[3-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-16-10-15(11-17(21)18(16)22)19(24)14-6-4-5-13(9-14)12-23-7-2-1-3-8-23/h4-6,9-11H,1-3,7-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWZMUSYYPHNGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643168 |

Source

|

| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Piperidinomethyl-3,4,5-trifluorobenzophenone | |

CAS RN |

898793-64-1 |

Source

|

| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)

![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)

![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)

![Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1325605.png)

![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)